molecular formula C11H15N5O2 B5373590 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

Cat. No. B5373590
M. Wt: 249.27 g/mol
InChI Key: HYBJJTFIJPYEIS-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide, also known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. DMHP is a triazolopyrimidine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptor in the presence of GABA. This compound binds to the benzodiazepine site of the receptor, which increases the affinity of GABA for the receptor and enhances the chloride ion influx, resulting in hyperpolarization of the neuron.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal studies. The compound has also been shown to have anticonvulsant effects and to enhance the effects of other drugs that act on GABA-A receptors. This compound has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide has several advantages for lab experiments, including its high affinity for GABA-A receptors and its potential as a tool for studying the structure and function of the receptor. However, the compound has limitations, including its low solubility in water and its potential to interact with other compounds that bind to the benzodiazepine site of the receptor.

Future Directions

For research on N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide include further studies on its mechanism of action, its potential as a therapeutic agent, and modifications to the compound to improve its properties.

Synthesis Methods

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide has been synthesized using various methods, including the reaction of 7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with butanoyl chloride in the presence of a base. Another method involves the reaction of 7-chloro-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with butanoyl chloride followed by hydrolysis. Both methods result in the formation of this compound.

Scientific Research Applications

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide has been studied for its potential in various research applications, including its use as a ligand for GABA-A receptors. Studies have shown that this compound has a high affinity for the benzodiazepine site of GABA-A receptors, which are involved in the regulation of anxiety and sleep. This compound has also been studied for its potential as a tool for studying the structure and function of GABA-A receptors.

properties

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-4-5-8(17)13-10-14-11-12-7(3)6(2)9(18)16(11)15-10/h4-5H2,1-3H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBJJTFIJPYEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=NC(=C(C(=O)N2N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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